リセドロン酸ナトリウム半五水和物

概要

説明

Risedronate sodium hemi-pentahydrate is a third-generation bisphosphonate compound used primarily for the treatment of osteoporosis and Paget’s disease . It functions by inhibiting bone resorption, thereby increasing bone mass and reducing the risk of fractures . The compound is known for its high potency and efficacy in preventing bone loss.

科学的研究の応用

Risedronate sodium hemi-pentahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying bisphosphonate chemistry and its interactions with various metal ions.

Medicine: Widely used in clinical studies for the treatment of osteoporosis and Paget’s disease.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Target of Action

Risedronate sodium hemi-pentahydrate primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting these cells, it plays a crucial role in maintaining bone metabolism .

Mode of Action

Risedronate sodium hemi-pentahydrate acts as an antiresorptive agent . It has an affinity for hydroxyapatite crystals in bone and binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing risedronic acid which is then taken into osteoclasts by fluid-phase endocytosis .

Biochemical Pathways

The primary biochemical pathway affected by risedronate sodium hemi-pentahydrate is the bone resorption pathway . By inhibiting osteoclast-mediated bone resorption, it modulates bone metabolism and prevents the breakdown of bones .

Pharmacokinetics

It is absorbed in the intestinal tract, and the fraction of the dose absorbed is independent of the dose . The drug is distributed to bone, and the remainder of the dose is excreted in the urine .

Result of Action

The result of risedronate sodium hemi-pentahydrate’s action is the inhibition of bone resorption . This leads to a decrease in bone turnover and an overall increase in bone mass . It is indicated for the treatment of osteoporosis in men, treatment of Paget’s disease, treatment and prevention of osteoporosis in postmenopausal women, and treatment and prevention of glucocorticoid-induced osteoporosis .

Action Environment

The action of risedronate sodium hemi-pentahydrate can be influenced by various environmental factors. For instance, its absorption can be reduced by food or drink intake prior to dosing . Therefore, it is recommended to administer the drug at least 30 minutes before breakfast . Furthermore, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions .

生化学分析

Biochemical Properties

Risedronate sodium hemi-pentahydrate plays a crucial role in biochemical reactions by inhibiting osteoclast-mediated bone resorption. It has a high affinity for hydroxyapatite crystals in bone, which allows it to effectively bind to bone mineral surfaces . This compound interacts with enzymes such as farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. By inhibiting this enzyme, risedronate sodium hemi-pentahydrate disrupts the synthesis of isoprenoid intermediates, which are essential for the function of small GTP-binding proteins .

Cellular Effects

Risedronate sodium hemi-pentahydrate affects various types of cells, particularly osteoclasts. It inhibits osteoclast activity, leading to reduced bone resorption and increased bone density . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in osteoclasts by disrupting the mevalonate pathway, which is crucial for the prenylation of small GTP-binding proteins . Additionally, risedronate sodium hemi-pentahydrate has been shown to affect alveolar macrophages, inducing apoptosis and reducing inflammation in pulmonary tissues .

Molecular Mechanism

The molecular mechanism of risedronate sodium hemi-pentahydrate involves its binding to bone hydroxyapatite and subsequent uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, it inhibits farnesyl pyrophosphate synthase, leading to a decrease in the production of geranylgeranyl pyrophosphate and farnesyl pyrophosphate . This inhibition disrupts the function of small GTP-binding proteins, ultimately leading to osteoclast apoptosis and reduced bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of risedronate sodium hemi-pentahydrate have been observed to change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that risedronate sodium hemi-pentahydrate maintains its efficacy in reducing bone resorption and increasing bone density over extended periods . Prolonged use may lead to rare adverse effects such as osteonecrosis of the jaw and atypical femoral fractures .

Dosage Effects in Animal Models

In animal models, the effects of risedronate sodium hemi-pentahydrate vary with different dosages. At low doses, it effectively inhibits bone resorption without causing significant adverse effects . At high doses, it can lead to toxic effects such as hypocalcemia and gastrointestinal irritation . Studies have shown that the optimal dosage for achieving therapeutic effects while minimizing adverse effects is around 35 mg per week .

Metabolic Pathways

Risedronate sodium hemi-pentahydrate is not metabolized by the liver and does not induce or inhibit hepatic microsomal enzymes . It is primarily excreted unchanged in the urine . The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, plays a significant role in its therapeutic effects .

Transport and Distribution

Risedronate sodium hemi-pentahydrate is absorbed in the upper gastrointestinal tract and has a bioavailability of approximately 0.63% . It is distributed primarily to bone, where it binds to hydroxyapatite crystals . The compound has a steady-state volume of distribution of 6.3 L/kg and is approximately 24% bound to plasma proteins . Preclinical studies have shown that about 60% of the administered dose is distributed to bone, with the remainder excreted in the urine .

Subcellular Localization

Risedronate sodium hemi-pentahydrate localizes primarily to bone tissue, where it exerts its antiresorptive effects . It targets osteoclasts and induces apoptosis by disrupting the mevalonate pathway . Additionally, studies have shown that risedronate sodium hemi-pentahydrate can be delivered to alveolar macrophages via nebulizable microspheres, suggesting potential therapeutic applications in pulmonary diseases .

準備方法

Synthetic Routes and Reaction Conditions: Risedronate sodium hemi-pentahydrate is synthesized through the bisphosphonation of 3-pyridylacetic acid, followed by treatment with an appropriate base . The process involves the following steps:

Bisphosphonation: 3-pyridylacetic acid is reacted with phosphorous acid and phosphorous trichloride to form risedronic acid.

Neutralization: The risedronic acid is then neutralized with sodium hydroxide to form risedronate sodium.

Industrial Production Methods: The industrial production of risedronate sodium hemi-pentahydrate involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The compound is typically crystallized from an aqueous solution to obtain the hemi-pentahydrate form .

化学反応の分析

Types of Reactions: Risedronate sodium hemi-pentahydrate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where the sodium ions are replaced by other cations.

Hydrolysis: In aqueous solutions, risedronate sodium can hydrolyze to form risedronic acid and sodium hydroxide.

Common Reagents and Conditions:

Reagents: Phosphorous acid, phosphorous trichloride, sodium hydroxide.

Major Products:

Risedronic Acid: Formed during the hydrolysis of risedronate sodium.

Sodium Hydroxide: A by-product of the neutralization reaction.

類似化合物との比較

Alendronate: Another bisphosphonate used for treating osteoporosis, but with a different chemical structure and potency.

Ibandronate: A bisphosphonate with a longer duration of action compared to risedronate.

Zoledronate: A highly potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease.

Uniqueness: Risedronate sodium hemi-pentahydrate is unique due to its high potency and efficacy in preventing bone loss. It has a favorable safety profile and is well-tolerated by patients, making it a preferred choice for long-term treatment of osteoporosis .

生物活性

Risedronate sodium hemi-pentahydrate is a pyridinyl bisphosphonate primarily used for the treatment of osteoporosis and other bone disorders. Its biological activity is characterized by its ability to inhibit bone resorption, particularly through the action on osteoclasts. This article provides a comprehensive overview of the biological activity of risedronate sodium hemi-pentahydrate, including its mechanism of action, pharmacokinetics, clinical studies, and adverse effects.

Risedronate sodium exerts its effects by binding to hydroxyapatite in bone tissue, which leads to the inhibition of osteoclast-mediated bone resorption. The mechanism can be summarized as follows:

- Binding : Risedronate binds to bone hydroxyapatite.

- Release : During bone resorption, local acidification occurs, which releases risedronate into osteoclasts via fluid-phase endocytosis.

- Induction of Apoptosis : Inside osteoclasts, risedronate inhibits farnesyl pyrophosphate synthase, leading to osteoclast apoptosis and reduced bone resorption .

Pharmacokinetics

The pharmacokinetic profile of risedronate sodium hemi-pentahydrate is notable for its low oral bioavailability and long terminal half-life:

- Oral Bioavailability : Approximately 0.63%.

- Maximum Absorption (Tmax) : Reached within 0.3 to 1 hour post-administration.

- Half-Life : Initial half-life is about 1.5 hours; terminal half-life can extend up to 561 hours due to binding to bone .

- Renal Excretion : The drug is primarily eliminated unchanged via the kidneys and unabsorbed doses are excreted in feces .

Osteoporosis Treatment

Risedronate has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Key findings from clinical trials include:

- Efficacy : Significant increases in bone mineral density (BMD) and reductions in fracture risk have been observed in postmenopausal women receiving risedronate compared to placebo .

- Biochemical Markers : Studies have shown that biochemical markers of bone turnover decrease significantly within one month of treatment, reaching maximum effects at three to six months .

Pediatric Use

A notable study investigated the safety and pharmacokinetics of risedronate in pediatric patients with osteogenesis imperfecta (OI). The study found:

- Dosage : Patients received single doses ranging from 2.5 mg to 10 mg based on body weight.

- Pharmacokinetics : Maximum serum concentrations (Cmax) increased with dose, with median Tmax occurring between 0.3 and 0.7 hours across groups .

| Study Parameter | Results (Osteoporosis) | Results (Pediatric OI) |

|---|---|---|

| Cmax | 0.85 to 2.1 ng/mL | Dose-dependent increase |

| AUC | 5.8 to 14.67 ng*h/mL | Not consistently increasing |

| Tmax | ~1 hour | 0.3 - 0.7 hours |

| Bone Turnover Markers | Decreased within 1 month | Not applicable |

Adverse Effects

Risedronate sodium is generally well-tolerated; however, some adverse effects have been reported:

特性

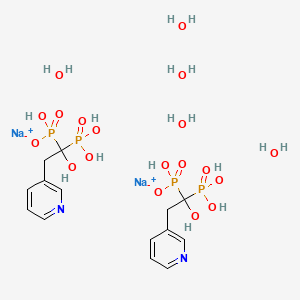

IUPAC Name |

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDYHPNTXOPPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2Na2O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329003-65-8 | |

| Record name | Risedronate sodium hemi-pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?

A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].

Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?

A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。